molecular formula C19H24N2O6 B2698542 2-methoxyethyl 1,2-dimethyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate CAS No. 896837-86-8

2-methoxyethyl 1,2-dimethyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate

Cat. No.: B2698542
CAS No.: 896837-86-8
M. Wt: 376.409
InChI Key: ANWSDAMPCUAACX-UHFFFAOYSA-N
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Description

This compound is a substituted indole derivative characterized by a 2-methoxyethyl ester at position 3, methyl groups at positions 1 and 2, and a morpholine-4-carbonyloxy moiety at position 4. The morpholine group introduces polar, hydrogen-bonding capabilities, which may enhance solubility and modulate bioactivity compared to simpler ester or aryl-substituted analogs.

Properties

IUPAC Name

[3-(2-methoxyethoxycarbonyl)-1,2-dimethylindol-5-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6/c1-13-17(18(22)26-11-10-24-3)15-12-14(4-5-16(15)20(13)2)27-19(23)21-6-8-25-9-7-21/h4-5,12H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWSDAMPCUAACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)N3CCOCC3)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 1,2-dimethyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 1,2-dimethyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

2-methoxyethyl 1,2-dimethyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its use as a drug candidate.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 1,2-dimethyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The following table highlights key structural differences between the target compound and analogs from the literature:

Compound Name Position 5 Substituent Position 3 Ester Group Molecular Weight (g/mol) Key Properties/Applications
2-Methoxyethyl 1,2-Dimethyl-5-(Morpholine-4-Carbonyloxy)-1H-Indole-3-Carboxylate Morpholine-4-carbonyloxy 2-Methoxyethyl ~421.45* Potential enhanced solubility and CNS penetration due to morpholine
Ethyl 1,2-Dimethyl-5-[(4-Methylbenzoyl)oxy]-1H-Indole-3-Carboxylate 4-Methylbenzoyloxy Ethyl 351.40 Higher lipophilicity; possible CYP450 interactions
N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide 4-Benzoylphenyl (amide) Ethyl (position 2) 359.12 Anticancer activity (in vitro models)
Ethyl 5-Methoxyindole-2-Carboxylate Methoxy Ethyl 219.23 Intermediate in alkaloid synthesis

*Calculated based on molecular formula.

Key Comparative Insights

  • Solubility and Pharmacokinetics : The morpholine group in the target compound likely improves aqueous solubility compared to lipophilic aryl esters (e.g., 4-methylbenzoyloxy in ). Morpholine’s oxygen and nitrogen atoms facilitate hydrogen bonding, which may enhance bioavailability .
  • In contrast, 4-methylbenzoyloxy-substituted indoles (e.g., ) may exhibit higher membrane permeability but lower metabolic stability.
  • Synthetic Complexity : Introducing the morpholine-4-carbonyloxy group requires additional steps compared to simpler esters (e.g., ethyl or methyl). and suggest that such syntheses involve coupling reactions with activated carbonyl reagents (e.g., chloroformates or acyl chlorides) under basic conditions .

Thermal and Spectroscopic Properties

  • Melting Points : Morpholine-containing derivatives typically exhibit lower melting points (e.g., 150–200°C range) compared to benzoyl-substituted analogs (e.g., 233–250°C in ), reflecting reduced crystallinity due to polar substituents.
  • Spectroscopic Signatures : The morpholine group would generate distinct $^{13}\text{C}$-NMR signals near 45–65 ppm (morpholine carbons) and $^{1}\text{H}$-NMR peaks at 3.5–4.0 ppm (N–CH$2$ and O–CH$2$) .

Biological Activity

2-Methoxyethyl 1,2-dimethyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate is a complex organic compound notable for its unique structure, which includes an indole core and morpholine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C18H21NO7
  • Molecular Weight : 363.36 g/mol
  • IUPAC Name : [3-(2-methoxyethoxycarbonyl)-1,2-dimethylindol-5-yl] morpholine-4-carboxylate

The compound's structure facilitates interactions with various biological targets, which may lead to diverse pharmacological effects.

The biological activity of this compound is believed to involve its interaction with specific receptors and enzymes. The compound may modulate signaling pathways critical for cellular function and homeostasis.

Potential Targets:

  • Enzymatic Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could bind to specific receptors, influencing physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with cell cycle progression or inducing apoptosis.
  • Anti-inflammatory Effects : There is evidence pointing towards its potential in reducing inflammation, possibly through the modulation of inflammatory cytokines.
  • Neuroprotective Properties : Its structural characteristics may confer protective effects against neurodegenerative diseases by stabilizing protein conformations.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in levels of pro-inflammatory cytokines
NeuroprotectivePotential protective effects in neurodegeneration

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
3-((2-methoxyethoxy)carbonyl)-2-methyl-1-benzofuran-5-yl morpholine-4-carboxylateSimilar indole structureModerate antitumor activity
3-((2-methoxyethoxy)carbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylateBenzofuran coreLimited anti-inflammatory effects
This compound Unique combination of morpholine and indole structuresPromising antitumor and neuroprotective properties

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